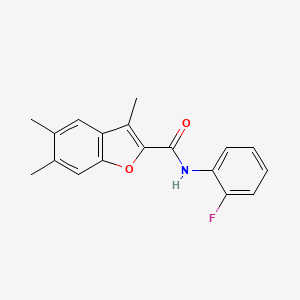

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as BFE-1224, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.

科学的研究の応用

Drug Metabolism and Pharmacokinetics

One application involves its role in drug metabolism and disposition studies. For instance, Renzulli et al. (2011) investigated the metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the importance of understanding how drug-related materials are processed in the human body. Their work underscores the compound's relevance in developing treatments for insomnia, showcasing how its metabolism occurs mainly through fecal excretion with significant implications for its pharmacokinetic profile (Renzulli et al., 2011).

Chemical Synthesis and Functionalization

In the realm of chemical synthesis, Wang et al. (2009) described a versatile method for the ortho-fluorination of benzylamines, demonstrating the compound's utility in medicinal chemistry and synthesis. This fluorination protocol facilitates the conversion of triflamide into a wide range of synthetically useful functional groups, highlighting its broad applicability in drug development and material science (Wang et al., 2009).

Receptor Binding Studies

The compound's interaction with biological receptors has also been explored. Heinrich et al. (2004) conducted systematic structural modifications on a class of compounds to improve their selectivity and affinity as 5-HT1A receptor agonists. Their work indicates the potential of such compounds, including derivatives of the benzofuran-2-carboxamide family, in treating disorders like depression and anxiety by modulating serotonin transporter affinity (Heinrich et al., 2004).

Material Science and Molecular Properties

Finally, the compound's utility extends to material science, as shown by studies on its crystalline forms and intermolecular interactions. Chopra and Row (2005) explored the dimorphic behavior of a related molecule, analyzing its different forms through X-ray crystallography and highlighting the cooperative interplay of hydrogen bonds and weak interactions in steering molecules into noncentric environments. This research underscores the potential of such compounds in the design of new materials with specific optical or electronic properties (Chopra & Row, 2005).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the information about similar compounds, it can be hypothesized that this compound might interact with its targets through mechanisms such as hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathways could potentially include a range of cellular responses, depending on the specific targets and their roles in cellular function.

Pharmacokinetics

Similar compounds have been found to undergo phase ii metabolic reactions, including glucuronide or sulfate conjugate formation . These reactions can significantly impact the bioavailability of the compound.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound might have potential therapeutic applications .

特性

IUPAC Name |

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNZQQYCICRUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2931199.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2931201.png)

![1-Methyl-3-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2931207.png)